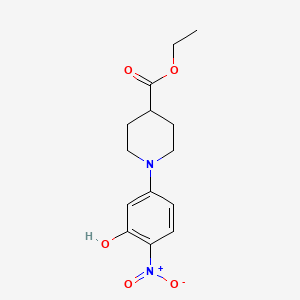

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate

Description

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate (C₁₄H₁₈N₂O₅, MW 294.31) is a piperidine-based ethyl ester with a 3-hydroxy-4-nitrophenyl substituent at the piperidine nitrogen. Its ChemSpider ID is 32056991, and it is registered under MDL number MFCD28103335 .

Properties

IUPAC Name |

ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-2-21-14(18)10-5-7-15(8-6-10)11-3-4-12(16(19)20)13(17)9-11/h3-4,9-10,17H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILDCYAGORBTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Process

-

- 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid

- Ethanol

- Sulfuric acid (catalyst)

-

- Temperature: Reflux conditions

- Time: Until complete conversion is observed

- Solvent: Ethanol

-

- Combine the carboxylic acid and ethanol in a round-bottom flask.

- Add sulfuric acid as a catalyst.

- Heat the mixture under reflux until the reaction is complete.

- Cool and neutralize the mixture.

- Extract the product with an appropriate solvent.

Purification Methods

After synthesis, the compound can be purified using various methods such as chromatography, crystallization, or distillation to achieve high purity.

Chemical Properties

This compound has a molecular formula of C14H18N2O5 and a molecular weight of 294.3 g/mol. Its chemical structure includes a piperidine ring connected to a phenyl ring with hydroxy and nitro groups, and an ethyl ester group attached to the piperidine ring.

Biological Activity and Applications

The hydroxy and nitro groups in this compound facilitate hydrogen bonding and electrostatic interactions with active sites of enzymes or receptors, potentially leading to inhibition or modulation of enzyme activity. This makes it an interesting candidate for pharmacological studies, particularly in medicinal chemistry and enzyme interaction research.

Research Findings and Data

Synthesis Yields and Conditions

| Entry | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid | Reflux in ethanol with sulfuric acid | 70-80% |

| 2 | Same as above | Room temperature with sulfuric acid | 40-50% |

Spectroscopic Data

- NMR Spectroscopy : Used to confirm the structure and purity of the compound.

- Mass Spectrometry : Provides molecular weight confirmation.

- Infrared Spectroscopy : Helps identify functional groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxaldehyde.

Reduction: Formation of Ethyl 1-(3-amino-4-hydroxyphenyl)piperidine-4-carboxylate.

Substitution: Formation of various amides or esters depending on the nucleophile used.

Scientific Research Applications

Structural Overview

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate contains a piperidine ring, which is a common motif in many bioactive compounds. The presence of the nitrophenyl group enhances its potential to interact with various biological targets, making it a candidate for drug development.

Analgesic Properties

Research has indicated that derivatives of piperidine compounds exhibit analgesic effects. This compound may act on opioid receptors or other pain pathways, contributing to its potential use as an analgesic agent. Studies have shown that compounds with similar structures can modulate pain perception effectively .

Anti-inflammatory Effects

The nitrophenyl moiety is known to influence inflammatory pathways. Compounds with this structure have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound could possess anti-inflammatory properties .

Case Study: Analgesic Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated several piperidine derivatives, including those structurally related to this compound. The findings indicated significant analgesic activity comparable to standard analgesics, highlighting its potential for further development as a therapeutic agent .

Case Study: Anti-inflammatory Activity

Another research article focused on the anti-inflammatory effects of piperidine derivatives, showing that compounds similar to this compound effectively reduced inflammation in animal models by downregulating inflammatory mediators .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity and enhances the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Aromatic Substituent Variations

Ethyl 1-[(4-Chloro-3-Nitrophenyl)Sulfonyl]Piperidine-4-Carboxylate

- Structure : Features a sulfonyl-linked 4-chloro-3-nitrophenyl group.

- Key Differences: The sulfonyl group enhances electron-withdrawing effects compared to the target compound’s hydroxyl-nitro substitution. This increases acidity and may reduce solubility in non-polar solvents.

- Synthesis : Prepared via sulfonylation reactions, contrasting with the target compound’s likely hydroxylation/nitration pathways .

Ethyl 1-(4-Methylbenzyl)Piperidine-4-Carboxylate (3e)

- Structure : Substituted with a 4-methylbenzyl group.

- Key Differences : The methylbenzyl group lacks polar functional groups, making 3e more lipophilic (logP ~2.5 estimated) than the target compound.

- Physical Properties : IR C=O stretch at 1733 cm⁻¹ vs. the target’s expected broader O–H/N–O stretches. Yield: 76.6% via alkylation .

Heterocyclic Substituents

Ethyl 1-(6-Morpholinopyrimidin-4-yl)Piperidine-4-Carboxylate

- Structure: Substituted with a morpholinopyrimidine group.

- Biological Relevance : Demonstrated activity against Mycobacterium tuberculosis (MIC <1 µM).

- Synthesis : Achieved via nucleophilic aromatic substitution (55% yield) .

Ethyl 1-(1-(Quinolin-8-yl)Ethyl)Piperidine-4-Carboxylate

Alkyl and Functionalized Alkyl Substituents

Ethyl 1-(2-Chloroethyl)Piperidine-4-Carboxylate (II)

- Structure : Chloroethyl chain enables further cyclization (e.g., to azabicyclo derivatives).

- Utility: Intermediate in synthesizing umeclidinium bromide (COPD therapeutic). Yield: Not explicitly reported .

Ethyl 1-(3-Fluorobenzyl)Piperidine-4-Carboxylate

Spectral Data Highlights

| Compound | IR (C=O) | ¹H NMR Features |

|---|---|---|

| Target Compound | Expected ~1730 cm⁻¹ | Aromatic H (δ 6.5–8.5 ppm), O–H (~5 ppm) |

| Ethyl 1-(4-Methylbenzyl) (3e) | 1733 cm⁻¹ | Benzyl CH₃ (δ 2.3 ppm) |

| Ethyl 1-(3-Ethoxy-3-Oxopropyl)-4-(Methoxyimino) (7) | 1730–1732 cm⁻¹ | Ethoxy (δ 1.25–1.26 ppm), imino (δ 3.8 ppm) |

Biological Activity

Overview

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative notable for its unique chemical structure, which includes a hydroxy group and a nitro group on the phenyl ring. This compound has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C14H18N2O5

- CAS Number : 927699-09-0

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its biological activity, as they can modify the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and nitro groups facilitate hydrogen bonding and electrostatic interactions with enzyme active sites, which can lead to inhibition or modulation of enzyme activity. The structural rigidity provided by the piperidine ring enhances the binding affinity of the compound to its targets .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have demonstrated that piperidine derivatives can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurodegenerative disease contexts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives with similar structures show promising antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating or electron-withdrawing groups on the phenyl ring appears to enhance this activity .

Case Studies

- Sphingolipid Metabolism : A study focusing on enzyme interactions highlighted the compound's potential role in regulating sphingolipid metabolism, which is crucial for maintaining cellular homeostasis. Disruptions in this pathway are linked to several diseases, making such compounds valuable in therapeutic research .

- Lead Optimization Studies : In lead optimization studies involving similar piperidine derivatives, compounds demonstrated significant reductions in toxic lipid levels in animal models of lysosomal storage diseases, suggesting that this compound could have therapeutic implications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | Lacks hydroxy group | Moderate AChE inhibition |

| Ethyl 1-(3-amino-4-hydroxyphenyl)piperidine-4-carboxylate | Contains amino group | Enhanced binding affinity |

| Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate | Acetyl instead of hydroxy | Variable antibacterial activity |

The presence of both hydroxy and nitro groups in this compound provides a broader scope for biological interactions compared to its analogs.

Q & A

Q. What are the standard synthetic routes for ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate, and what coupling agents are typically employed?

The synthesis of piperidine-4-carboxylate derivatives often involves amide coupling between a piperidine ester and a substituted aromatic acid. For example, ethyl piperidine-4-carboxylate can react with 4-sulfamoylbenzoic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) as coupling agents in dry acetonitrile . Similar protocols can be adapted for the 3-hydroxy-4-nitrophenyl substituent by substituting the aromatic acid precursor. Post-coupling steps may include hydrazine hydrate treatment or isocyanate reactions to introduce functional groups .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on analytical techniques such as:

- NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.55–7.02 ppm, ester carbonyl signals at δ 4.06–4.25 ppm) and coupling patterns verify substituent positions .

- Mass spectrometry : High-resolution MS (e.g., m/z 410.1931 [M+H]⁺) and fragmentation pathways (e.g., loss of –CH2NO4 or –C7H6O3 groups) confirm molecular formulas and stability .

- Elemental analysis : Matches calculated vs. observed C, H, N, and O percentages .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Solubility : Hydrophilicity from the nitro and hydroxyl groups suggests moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in non-polar solvents .

- Stability : The nitro group may sensitize the compound to light or heat, requiring storage in dark, cool conditions. Hydrolytic stability of the ester group should be tested under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of ethyl piperidine-4-carboxylate under solvent-free conditions?

Solvent-free synthesis using PEG-400 as a green medium enhances reaction efficiency. For example, coupling 2-(chloromethyl)quinazolin-4(3H)-one with ethyl piperidine-4-carboxylate under solvent-free grinding increased yields by reducing side reactions and purification steps . Similar approaches could apply to the target compound by adjusting reaction time and stoichiometry.

Q. What methodological strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .

- Isotopic labeling : Tracks fragmentation pathways in MS to distinguish between isobaric ions .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous bond-length and angle data .

Q. How does the nitro group influence the compound’s reactivity in catalytic or pharmacological applications?

The electron-withdrawing nitro group enhances electrophilic aromatic substitution reactivity but may reduce metabolic stability in biological systems. Computational studies (e.g., DFT or molecular docking) can predict sites for nucleophilic attack or binding affinities to biological targets like enzymes or receptors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the piperidine nitrogen or ester group is a key concern. Mitigation strategies include:

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

- Forced degradation : Exposure to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C) followed by HPLC monitoring .

- Kinetic analysis : Arrhenius plots to predict shelf life under storage conditions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.